Method 1: A two-step synthesis of 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine starting with 2,4,6-trichloropyrimidine. [] The first step involves nucleophilic substitution, followed by a coupling reaction to obtain the final compound.
Method 2: Synthesis of 1,1′-{1,4-Phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazole-5,1-diyl]}dibutan-1-one through a cyclocondensation reaction of (2E,2′E)-1,1′-bis(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,3′-(1,4-phenylene)diprop-2-en-1-one and hydrazine hydrate in butanoic acid. []
Method 3: Synthesis of a series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides by reacting 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide with various 2-hydrazinopyridines. []
In the crystal structure of 1,1′-{1,4-Phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazole-5,1-diyl]}dibutan-1-one, the quinoline ring system, thiophene ring, and phenyl ring substituents exhibit specific dihedral angles with the 4,5-dihydropyrazole ring. [] Intermolecular C-H⋯N hydrogen bonds, C-H⋯π, and π–π stacking interactions contribute to the crystal packing. []
The crystal structure of (2E,2′E)-1,1′-Bis(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,3′-(1,4-phenylene)diprop-2-en-1-one ethyl acetate disolvate reveals that the dihedral angle between the quinolyl ring system and the pendant phenyl ring differs from the dihedral angle between the quinolyl ring system and the central benzene ring. [] The crystal packing is stabilized by C—H⋯O and C—H⋯π interactions. []
(2E)-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one adopts an E conformation about the C=C double bond. [] The benzene ring and the quinolinyl residue display a specific dihedral angle. [] The crystal packing involves C—H⋯O and C—H⋯π interactions. []
MPS1 Inhibition: N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722), a pyrido[3,4-d]pyrimidine derivative, acts as a potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. []
ERK1/2 Inhibition: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) functions as an orally bioavailable small molecule inhibitor selective for ERK1/2 kinase activity. []
ACAT-1 Inhibition: 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has been identified as a potent and selective inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1). []
BOS172722: The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved the metabolic stability in human liver microsomes compared to its des-methyl analog. []
K-604: Incorporating a piperazine unit into the structure resulted in a marked enhancement of the aqueous solubility compared to its analog lacking the piperazine moiety. [] The increased solubility translated to a significant improvement in oral absorption. []
Anticancer agents: Compounds like BOS172722, GDC-0994, and K-604 have shown promising anticancer activity by inhibiting key proteins involved in cancer cell signaling and proliferation. [, , ]
Anti-HIV activity: A series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides exhibited moderate to high anti-HIV activity in preliminary screenings. []
Antifungal Activity: Some pyrimidine derivatives incorporating (pyridin-3-ylmethyl)thio and phenylamino moieties displayed significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: